molecular formula C10H16N2O4 B14655079 N-Acetyl-L-alanyl-L-proline CAS No. 41036-60-6

N-Acetyl-L-alanyl-L-proline

Katalognummer: B14655079
CAS-Nummer: 41036-60-6
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: OCJNSAUYDHPMES-XPUUQOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-alanyl-L-proline is a synthetic dipeptide composed of N-acetyl-L-alanine and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its role in the study of enzyme-substrate interactions and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Acetyl-L-alanyl-L-proline can be synthesized through the reaction of N-acetyl-L-alanine with L-proline. The synthesis typically involves the use of acetic anhydride as the acetylating agent and water as the reaction medium . The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-alanyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted dipeptides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to interact with enzymes and receptors in a distinct manner. Its ability to inhibit ACE makes it particularly valuable in medical research and potential therapeutic applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

41036-60-6

Molekularformel

C10H16N2O4

Molekulargewicht

228.24 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-acetamidopropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H16N2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8H,3-5H2,1-2H3,(H,11,13)(H,15,16)/t6-,8-/m0/s1

InChI-Schlüssel

OCJNSAUYDHPMES-XPUUQOCRSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.